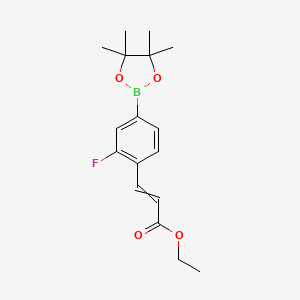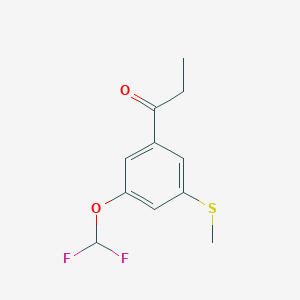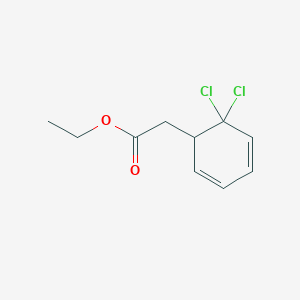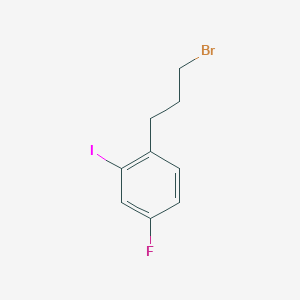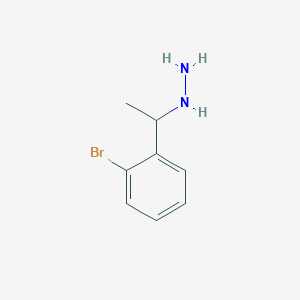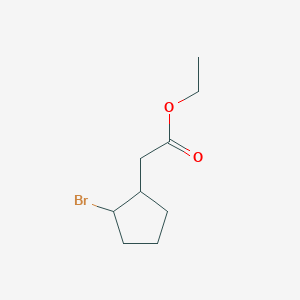
Ethyl (2-bromocyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-bromocyclopentyl)acetate is an organic compound with the molecular formula C₉H₁₅BrO₂ It is an ester derived from the reaction between 2-bromocyclopentylacetic acid and ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-bromocyclopentyl)acetate typically involves the esterification of 2-bromocyclopentylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The bromine atom in the cyclopentyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: 2-bromocyclopentylacetic acid.
Reduction: 2-bromocyclopentylmethanol.
Substitution: 2-iodocyclopentylacetate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-bromocyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (2-bromocyclopentyl)acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, while the bromine atom can participate in substitution reactions. These interactions are facilitated by the molecular structure and electronic properties of the compound.
Vergleich Mit ähnlichen Verbindungen
- Ethyl bromoacetate
- Ethyl 2-bromo-3-methylbutanoate
- Ethyl 2-bromopropionate
Comparison: Ethyl (2-bromocyclopentyl)acetate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to linear or branched analogs. This uniqueness makes it a valuable compound for specific synthetic applications where such properties are advantageous.
Eigenschaften
CAS-Nummer |
101714-61-8 |
|---|---|
Molekularformel |
C9H15BrO2 |
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
ethyl 2-(2-bromocyclopentyl)acetate |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
PPGOGKIHWZJEJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





